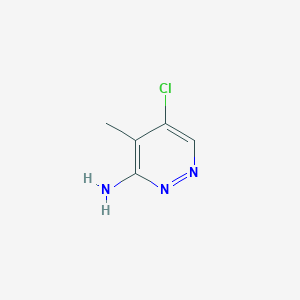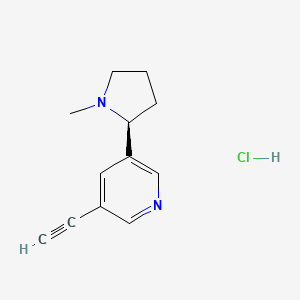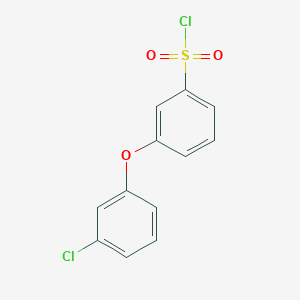![molecular formula C7H7BrF2N2S B15201552 5-[(Difluoromethyl)thio]-3-bromobenzene-1,2-diamine](/img/structure/B15201552.png)
5-[(Difluoromethyl)thio]-3-bromobenzene-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(Difluoromethyl)thio]-3-bromobenzene-1,2-diamine is an organic compound with the molecular formula C7H7BrF2N2S. This compound is of interest due to its unique chemical structure, which includes a difluoromethylthio group and a bromobenzene ring. These functional groups impart distinct chemical properties, making it valuable in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Difluoromethyl)thio]-3-bromobenzene-1,2-diamine typically involves the introduction of the difluoromethylthio group onto a bromobenzene ring followed by the introduction of the diamine functionality. One common method involves the use of difluoromethylthiolating agents in the presence of a base to introduce the difluoromethylthio group. Subsequent bromination and amination steps are carried out under controlled conditions to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications .
Análisis De Reacciones Químicas
Types of Reactions
5-[(Difluoromethyl)thio]-3-bromobenzene-1,2-diamine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The difluoromethylthio group can undergo oxidation to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
Substitution Reactions: Substituted benzene derivatives.
Oxidation Reactions: Sulfoxides and sulfones.
Coupling Reactions: Biaryl compounds.
Aplicaciones Científicas De Investigación
5-[(Difluoromethyl)thio]-3-bromobenzene-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to introduce difluoromethylthio groups into target molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of 5-[(Difluoromethyl)thio]-3-bromobenzene-1,2-diamine involves its interaction with specific molecular targets. The difluoromethylthio group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and selectivity. The bromobenzene ring can undergo electrophilic aromatic substitution, further modulating its reactivity and interactions with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- 5-[(Trifluoromethyl)thio]-3-bromobenzene-1,2-diamine
- 5-[(Methylthio)-3-bromobenzene-1,2-diamine
- 5-[(Ethylthio)-3-bromobenzene-1,2-diamine
Uniqueness
5-[(Difluoromethyl)thio]-3-bromobenzene-1,2-diamine is unique due to the presence of the difluoromethylthio group, which imparts distinct electronic and steric properties compared to its analogs
Propiedades
Fórmula molecular |
C7H7BrF2N2S |
|---|---|
Peso molecular |
269.11 g/mol |
Nombre IUPAC |
3-bromo-5-(difluoromethylsulfanyl)benzene-1,2-diamine |
InChI |
InChI=1S/C7H7BrF2N2S/c8-4-1-3(13-7(9)10)2-5(11)6(4)12/h1-2,7H,11-12H2 |
Clave InChI |
HVPGIYUUMRZGHE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1N)N)Br)SC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-7-(trifluoromethyl)pyrido[2,3-c]pyridazine](/img/structure/B15201470.png)


![7-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride](/img/structure/B15201479.png)






![(R)-N-(2-(3-((3-Hydroxypyrrolidin-1-yl)methyl)imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide hydrochloride](/img/structure/B15201528.png)



